methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(butanoylamino)-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-4-5-11(19)17-14-12(13(20)16-2)9-6-7-18(15(21)22-3)8-10(9)23-14/h4-8H2,1-3H3,(H,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDTWRDKIKTVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenes and β-ketoesters.
Introduction of the Butanamido Group: This step involves the amidation reaction where the thieno[2,3-c]pyridine core is reacted with butanoyl chloride in the presence of a base like triethylamine.
Addition of the Methylcarbamoyl Group: This can be done through a carbamoylation reaction using methyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amido or carbamoyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thienopyridines with various functional groups.
Scientific Research Applications
Methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory pathways and microbial growth.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 886958-61-8
- Molecular Formula : C₁₅H₂₁N₃O₄S
- Molecular Weight : 339.41 g/mol
- Structure: Features a thieno[2,3-c]pyridine core with a butanamido group at position 2, a methylcarbamoyl group at position 3, and a methyl ester at position 6.
- SMILES :
CCCC(=O)Nc1sc2c(c1C(=O)NC)CCN(C2)C(=O)OC
Structural Analogues in the Thieno[2,3-c]Pyridine Series
Compound A : Ethyl 2-Amino-6-Butanoyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate
- CAS No.: 871360-40-6
- Molecular Formula : C₁₄H₂₀N₂O₃S
- Molecular Weight : 296.39 g/mol
- Key Differences: Substituents: Amino group at position 2 (vs. butanamido in the main compound) and butanoyl at position 6 (vs. methylcarbamoyl at position 3). Ester Group: Ethyl ester (vs. methyl ester), increasing lipophilicity (clogP ~1.5 vs. ~1.2). Applications: Likely serves as an intermediate for further functionalization due to the reactive amino group .
Compound B : Methyl 2-(1,3-Benzothiazole-2-Amido)-3-Carbamoyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-6-Carboxylate
- CAS No.: 886951-02-6
- Molecular Formula : C₁₉H₁₈N₄O₄S₂
- Molecular Weight : 454.51 g/mol
- Key Differences: Substituents: Benzothiazole-amido at position 2 (vs. Polar Surface Area: Topological polar surface area (TPSA) = 171 Ų (vs. 97 Ų for the main compound), suggesting lower membrane permeability . Applications: The benzothiazole moiety may target kinases or DNA-binding proteins .
Compound C : tert-Butyl 2-Bromo-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-6-Carboxylate
- CAS No.: 910443-31-1
- Molecular Formula: C₁₂H₁₆BrNO₂S
- Molecular Weight : 318.23 g/mol
- Key Differences :
Comparative Data Table
Research Findings and Implications
Ester Group Impact :
- The methyl ester in the main compound offers moderate lipophilicity, balancing solubility and membrane permeability. Ethyl (Compound A) and tert-butyl (Compound C) esters increase clogP, favoring blood-brain barrier penetration but reducing aqueous solubility .
Synthetic Utility :
- Compound C’s bromo substituent enables facile derivatization via palladium-catalyzed reactions, contrasting with the main compound’s stability under physiological conditions .
Safety Profiles: Limited hazard data are available, but analogs like Compound A are classified as laboratory chemicals, requiring standard handling precautions .
Biological Activity
Methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 294.36 g/mol
- CAS Number : 41018194
Research indicates that compounds in the thieno[2,3-c]pyridine class exhibit significant anticancer properties. The mechanism often involves the modulation of cancer stem cells (CSCs) and pathways associated with tumor growth and metastasis. A study highlighted that a related thieno[2,3-b]pyridine compound reduced the viability of breast cancer cells (MDA-MB-231) by inducing cytotoxic effects at low concentrations (0.05 µM) after 24 hours of treatment, with increased cytotoxicity observed over time and at higher concentrations .
Anticancer Effects
-
Cell Viability Studies
- In vitro assays using the MTT method demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells.
- The compound exhibited a GI50 concentration (the concentration that inhibits cell growth by 50%) of approximately 13 µM in MDA-MB-231 cells .
-
Mechanistic Insights
- The compound was shown to affect glycolytic pathways and lipid metabolism in treated cells, indicating a shift in metabolic processes that could contribute to its anticancer effects .
- It also influenced the expression levels of specific glycosphingolipids associated with CSCs, which are critical for tumor recurrence and metastasis.
Case Studies
A notable study investigated the impact of a related thieno[3,2-b]pyridine derivative on tumor growth in an in ovo chick chorioallantoic membrane (CAM) model. The results indicated a significant reduction in tumor size when treated with this compound, suggesting its potential as a therapeutic agent against solid tumors .
Comparative Biological Activity
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 13 | Induces cytotoxicity through metabolic modulation |
| Related Thieno Compound | MDA-MB-468 | 10 | Alters glycolytic pathways and reduces CSC markers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
